![molecular formula C12H12ClNO2 B8416487 N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B8416487.png)
N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C12H12ClNO2. This compound is notable for its unique structure, which includes a cyclopropane ring, a carboxylic acid group, a chloro-substituted benzyl group, and a formyl group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of cyclopropanecarboxylic acid, which can be synthesized through the reaction of dihalocarbenes with olefins to form cyclopropanes, followed by oxidation to yield the carboxylic acid
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
化学反应分析
Types of Reactions
N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
科学研究应用
N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s biological activity.
相似化合物的比较
N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide can be compared to other similar compounds such as:
Cyclopropanecarboxylic Acid: Lacks the chloro and formyl groups, resulting in different reactivity and applications.
4-Chloro-3-formyl-benzylamine: Lacks the cyclopropane ring, affecting its chemical properties and biological activity.
Cyclopropanecarboxylic Acid 4-chloro-benzylamide:
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and wide range of applications.
属性
分子式 |
C12H12ClNO2 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC 名称 |
N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H12ClNO2/c13-11-4-1-8(5-10(11)7-15)6-14-12(16)9-2-3-9/h1,4-5,7,9H,2-3,6H2,(H,14,16) |
InChI 键 |
HZOOJHNEQDPTDE-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NCC2=CC(=C(C=C2)Cl)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
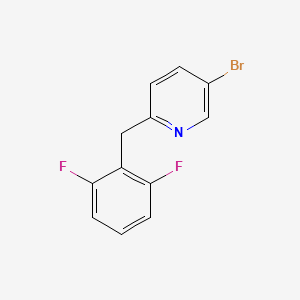
![{[(Benzyloxy)carbonyl]amino}ethanethioic S-acid](/img/structure/B8416418.png)
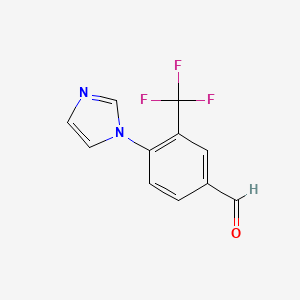
![5-[(3,5-Dimethoxy-4-hydroxyphenyl)methylene]-2,4-imidazolidinedione](/img/structure/B8416421.png)


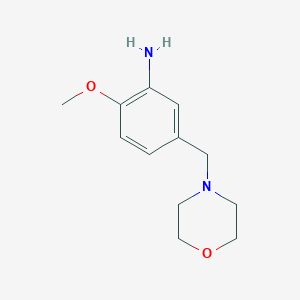
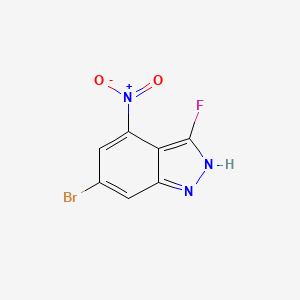
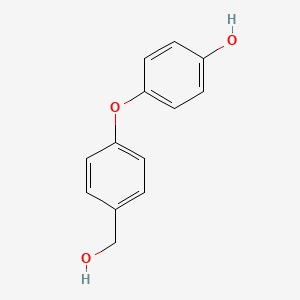

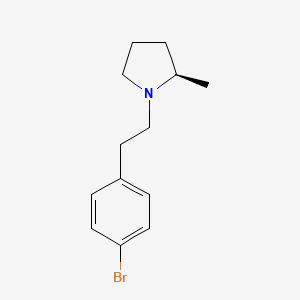
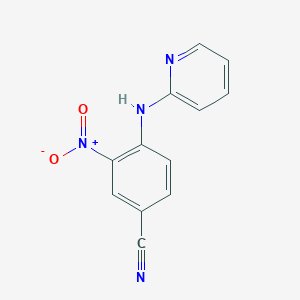
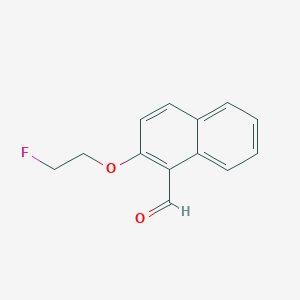
![5'-Nitro-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B8416494.png)
